molecular formula C17H24N2O4 B3006303 Ethyl [1-(2-ethoxybenzyl)-3-oxopiperazin-2-yl]acetate CAS No. 1008015-42-6

Ethyl [1-(2-ethoxybenzyl)-3-oxopiperazin-2-yl]acetate

Cat. No. B3006303
CAS RN: 1008015-42-6
M. Wt: 320.389
InChI Key: CKKKIZHUHSCXJQ-UHFFFAOYSA-N
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Description

The compound "Ethyl [1-(2-ethoxybenzyl)-3-oxopiperazin-2-yl]acetate" is not directly mentioned in the provided papers. However, the papers discuss related compounds with similar structural motifs and functionalities. The first paper describes the synthesis of a carbazole derivative with photoinitiator properties, while the second paper discusses a naphthopyran derivative with antitumor activity. Both compounds share the ethyl acetate moiety and involve complex organic synthesis procedures .

Synthesis Analysis

The synthesis of complex organic molecules often involves multi-step reactions, as seen in the papers provided. In the first paper, the synthesis of the carbazole derivative involves benzoylation, acetylation, oximation, and esterification. The process utilizes a one-pot method to improve efficiency and employs a phase transfer technique to enhance the reaction rate under heterogeneous conditions . The second paper outlines the synthesis of the naphthopyran derivative through a series of reactions including Knoevenagel condensation, cyclisation, and reduction with hydrogen in the presence of Pd/C. This synthesis route highlights the importance of selecting appropriate reagents and conditions to achieve the desired product .

Molecular Structure Analysis

The molecular structures of the compounds in the papers were confirmed using spectroscopic techniques such as 1H-NMR, 13C-NMR, and IR. These techniques are crucial for verifying the identity and purity of synthesized compounds. The first paper confirms the structure of the carbazole derivative, while the second paper determines the crystal structure of the naphthopyran derivative, which is essential for understanding the compound's interactions and potential biological activity .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of the compounds are characterized by their complexity and the need for precise control over reaction conditions. The carbazole derivative's synthesis demonstrates the use of a one-pot process to streamline the reaction and minimize by-products. The naphthopyran derivative's synthesis showcases the use of condensation reactions and the importance of catalysts, such as Pd/C, in facilitating reduction reactions .

Physical and Chemical Properties Analysis

While the physical and chemical properties of "this compound" are not discussed in the provided papers, the properties of similar compounds can be inferred. The carbazole and naphthopyran derivatives' properties, such as solubility, melting point, and stability, would be influenced by their functional groups and molecular structure. The antitumor activity of the naphthopyran derivative also suggests potential biological properties that could be explored further .

Scientific Research Applications

Chemical Analysis and Identification

  • New Compounds from Marine Fungi

    Studies like those by Wu et al. (2010) and Sun et al. (2009) focus on isolating and identifying new compounds from marine fungi, such as Penicillium sp. and Trichoderma atroviride. These works involve detailed chemical analysis and structural elucidation, crucial for understanding the applications of complex compounds like Ethyl [1-(2-ethoxybenzyl)-3-oxopiperazin-2-yl]acetate (Wu et al., 2010) (Sun et al., 2009).

  • Spectroscopic Studies and Derivatives

    Research by Carrington et al. (1972) and Kalai et al. (2021) demonstrates the importance of spectroscopic studies in identifying the structural and chemical properties of compounds like this compound and its derivatives (Carrington et al., 1972) (Kalai et al., 2021).

  • Synthesis and Characterization

    The synthesis and characterization of ethyl acetate derivatives, as explored by authors like Janda (2001) and Bonanomi & Palazzo (1977), are crucial for developing new pharmaceuticals and understanding their chemical behavior (Janda, 2001) (Bonanomi & Palazzo, 1977).

Bioactive Potentials and Pharmacological Applications

  • Antioxidant and Anti-Inflammatory Activities

    Research on compounds like those extracted from red seaweed (Chakraborty et al., 2016) and mollusks (Chakraborty & Joy, 2019) highlights their potential antioxidant and anti-inflammatory properties. These studies are pivotal in the development of new drugs and health supplements (Chakraborty et al., 2016) (Chakraborty & Joy, 2019).

  • Enzymatic Resolution of Alcohols

    Studies by Kita et al. (1996, 2000) demonstrate the use of ethyl acetate derivatives in the enzymatic resolution of alcohols, a process vital for the production of enantiomerically pure substances, essential in pharmaceuticals (Kita et al., 1996) (Kita et al., 2000).

  • Chemical Reactions and Transformations

    The work of researchers like Deady et al. (1989) and Milcent et al. (1991) sheds light on the chemical reactions and transformations involving ethyl acetate derivatives, offering insights into their chemical stability and reactivity, which is crucial in synthesizing new compounds (Deady et al., 1989) (Milcent et al., 1991).

Safety and Hazards

The safety data and hazards associated with Ethyl [1-(2-ethoxybenzyl)-3-oxopiperazin-2-yl]acetate are not provided in the search results .

properties

IUPAC Name

ethyl 2-[1-[(2-ethoxyphenyl)methyl]-3-oxopiperazin-2-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O4/c1-3-22-15-8-6-5-7-13(15)12-19-10-9-18-17(21)14(19)11-16(20)23-4-2/h5-8,14H,3-4,9-12H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKKKIZHUHSCXJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1CN2CCNC(=O)C2CC(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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